Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride
Description
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a pyrrolidine-based compound featuring a phenylsulfanyl (C₆H₅S-) substituent at the 4-position, a methyl ester group at the 2-position, and a hydrochloride salt. The hydrate form indicates the presence of water molecules in the crystal lattice, which may influence solubility and stability.
Properties
IUPAC Name |
methyl 4-phenylsulfanylpyrrolidine-2-carboxylate;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH.H2O/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;;/h2-6,10-11,13H,7-8H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZHLBTRXOHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)SC2=CC=CC=C2.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathways
The synthesis of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride typically follows a three-step sequence:
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Pyrrolidine Ring Formation : A cyclization reaction forms the pyrrolidine backbone. For example, 2,2,6,6-tetramethylpiperidin-4-one hydrochloride undergoes chloroform-mediated ring contraction in the presence of sodium hydroxide (5–12 molar equivalents) to yield a pyrrolidine intermediate.
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Functionalization : The phenylsulfanyl group is introduced via nucleophilic substitution. A thiolate anion (e.g., phenylthiolate) reacts with a pyrrolidine intermediate bearing a leaving group (e.g., bromine or hydroxyl).
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Esterification and Salt Formation : The carboxylate moiety is installed via esterification with methanol under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Key Reaction Conditions
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Catalysts : Chiral catalysts like palladium on carbon or Raney nickel are used for enantioselective hydrogenation during intermediate steps.
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Solvents : Anhydrous dimethylsulfoxide (DMSO) or isopropyl alcohol facilitates the ring contraction, while tetrahydrofuran (THF) is preferred for alkylation.
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Temperature : Cyclization reactions are conducted at −78°C for stereochemical control, whereas esterification proceeds at reflux (60–80°C).
Optimization of Reaction Parameters
Influence of Base Stoichiometry
The molar ratio of sodium hydroxide to 2,2,6,6-tetramethylpiperidin-4-one hydrochloride critically affects yield. At 7.5–10 equivalents, the ring contraction achieves >80% efficiency, whereas lower ratios (<5 equivalents) result in incomplete conversion. Excess base (>12 equivalents) promotes side reactions, such as hydrolysis of the chloroform intermediate.
Solvent Effects on Functionalization
Polar aprotic solvents like DMSO enhance the nucleophilicity of phenylthiolate, achieving 92% yield in the sulfanylation step. In contrast, nonpolar solvents (e.g., toluene) reduce reactivity, yielding <50% product.
Temperature and Reaction Time
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Cyclization : Conducted at −78°C for 2 hours to prevent racemization.
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Esterification : Requires 6–8 hours at 60°C for complete methyl ester formation.
Characterization and Quality Control
Spectroscopic Analysis
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NMR : The hydrochloride salt exhibits distinct signals at δ 3.70 ppm (methyl ester) and δ 7.30–7.50 ppm (phenylsulfanyl aromatic protons).
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IR : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 2550 cm⁻¹ (S-H, absent in final product) confirm functional group integrity.
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Mass Spectrometry : Molecular ion peak at m/z 291.79 aligns with the molecular formula C₁₂H₁₈ClNO₃S.
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) reveals ≥98% purity, with residual solvents (DMSO, chloroform) below ICH limits.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Pros | Cons |
|---|---|---|---|---|
| Chloroform-Mediated | 85 | 98 | High stereoselectivity, scalable | Requires cryogenic conditions |
| Alkylation-Thiolysis | 78 | 95 | Mild conditions, minimal byproducts | Multi-step purification |
| Catalytic Hydrogenation | 82 | 97 | Enantioselective, fewer steps | Costly chiral catalysts |
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride has been evaluated for its antimicrobial activity against a range of bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Shows potential against Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The structure-function relationship has been investigated to optimize its efficacy against specific tumor types.
Therapeutic Applications
The compound is being researched for several therapeutic applications:
- Pain Management : Due to its structural similarity to known analgesics, it may possess pain-relieving properties.
- Neurological Disorders : Its potential as a neuroprotective agent is under investigation, particularly in models of neurodegenerative diseases.
- Drug Delivery Systems : The compound's ability to cross biological membranes makes it a candidate for drug delivery applications, particularly in targeting specific tissues or cells.
Case Study 1: Antimicrobial Screening
A study conducted by Reddy et al. (2019) synthesized several pyrrolidine derivatives, including this compound, and screened them against bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting potential use in developing new antibiotics .
Case Study 2: Anticancer Efficacy
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. A comparative analysis with standard chemotherapeutics indicated that these derivatives could enhance therapeutic outcomes when used in combination therapies .
Mechanism of Action
The mechanism of action of hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylate ester may also play a role in the compound’s bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Table 1: Key Structural Differences Among Pyrrolidine Carboxylate Derivatives
Key Observations :
- Position of Substituents: The phenylsulfanyl group in the target compound is at the 4-position, whereas sulfonyl or sulfonamide groups in analogs (e.g., compound 6 ) are often at the 1-position.
- Electronic Effects : The phenylsulfanyl group (electron-rich due to sulfur’s lone pairs) contrasts with electron-withdrawing groups like trifluoromethyl (compound 33 ) or sulfonyl (compound 6 ), altering reactivity and solubility.
- Steric Bulk : Bulky substituents like 4-chloro-1-naphthyloxy (compound in ) may hinder rotational freedom compared to smaller groups like methoxyacetoxy (compound in ).
Key Observations :
- HCl Salt Formation: Thionyl chloride in methanol is a common method for generating hydrochloride salts (e.g., compound 33 ), likely applicable to the target compound.
- Sulfonylation vs. Sulfanylation : Sulfonyl groups (as in compound 6 ) are introduced via sulfonyl chlorides, while phenylsulfanyl groups may require thiol-based reagents or nucleophilic substitution.
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Molecular Weight : The trifluoromethyl derivative (227.63 g/mol ) is lighter than methoxyacetoxy-substituted analogs (253.68 g/mol ), reflecting substituent contributions.
- Hazard Profiles : Compounds with reactive intermediates (e.g., compound 33 ) require stringent safety measures, whereas others are classified as irritants .
Biological Activity
Hydrate methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H18ClNO3S
- Molecular Weight : 291.8 g/mol
- Purity : 95%+
The compound features a pyrrolidine ring substituted with a phenylsulfanyl group and a carboxylate moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth and inducing apoptosis in specific cancer models .
- Antimicrobial Properties : Some piperidine derivatives are known for their antimicrobial effects. The presence of the phenylsulfanyl group may enhance the compound's interaction with microbial targets .
Research indicates that the biological activity of this compound may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as IKKb, which plays a role in inflammatory responses and cancer cell survival .
- Interaction with Receptors : Compounds with structural similarities have been identified as ligands for various receptors, potentially influencing cell signaling pathways related to proliferation and apoptosis .
Anticancer Studies
A study focusing on piperidine derivatives highlighted that certain modifications could enhance anticancer properties. For example:
- Compound Efficacy : A derivative exhibited improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antimicrobial Activity
Research into piperidine derivatives has also shown that they can exhibit significant antimicrobial activity:
- In Vitro Studies : Compounds similar to this compound demonstrated effective inhibition against various bacterial strains in laboratory settings .
Data Tables
Q & A
Q. How does the phenylsulfanyl substituent influence bioactivity compared to analogs with methyl or halogen groups?
- Methodological Answer : The sulfanyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., MMP2). Compare IC50 values of phenylsulfanyl vs. 4-bromophenyl analogs in enzymatic assays. SAR studies show electron-withdrawing groups (e.g., Br) reduce potency by 2–3-fold, while sulfanyl improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
